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8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

Conformational Analysis Ring Strain Molecular Recognition

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a synthetic small molecule (C18H18N4O3S, MW 370.43 g/mol) that integrates a quinoline core, a piperidine-linked sulfonamide, and a pyridazine ether moiety into a single, multifunctional scaffold. While its specific molecular target and primary biological activity remain undisclosed in the peer-reviewed literature, its architecture is distinct from both older pyridazino-quinoline neuroprotective series and clinically advanced quinoline-pyridazine PI3K/mTOR inhibitors like Omipalisib (GSK2126458).

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 2034448-05-8
Cat. No. B2363682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline
CAS2034448-05-8
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NN=CC=C4
InChIInChI=1S/C18H18N4O3S/c23-26(24,16-8-1-5-14-6-2-10-19-18(14)16)22-12-4-7-15(13-22)25-17-9-3-11-20-21-17/h1-3,5-6,8-11,15H,4,7,12-13H2
InChIKeySHYURTRTWVZYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline (CAS 2034448-05-8): A Structurally Distinct Quinoline-Sulfonamide Hybrid for Targeted Screening


8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a synthetic small molecule (C18H18N4O3S, MW 370.43 g/mol) that integrates a quinoline core, a piperidine-linked sulfonamide, and a pyridazine ether moiety into a single, multifunctional scaffold . While its specific molecular target and primary biological activity remain undisclosed in the peer-reviewed literature, its architecture is distinct from both older pyridazino-quinoline neuroprotective series [1] and clinically advanced quinoline-pyridazine PI3K/mTOR inhibitors like Omipalisib (GSK2126458) [2]. This compound is currently positioned as a specialized research tool for investigating novel chemical space at the interface of kinase-like and GPCR-modulatory pharmacophores.

Why 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline Cannot Be Replaced by Its Closest Analogs


The precise substitution pattern of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline dictates a unique conformational and electronic landscape. Replacing the piperidine ring with a pyrrolidine, as in the direct analog 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6), contracts the central ring size, altering the spatial orientation of the pyridazine and quinoline moieties, which profoundly impacts binding pocket complementarity [1]. Similarly, a remote structural isomer, the 4-substituted piperidine version, flips the vector of the pyridazine ether, generating a topologically different pharmacophore . Broader substitution with clinical candidates like Omipalisib introduces additional functional groups that fundamentally change the target profile from an uncharacterized mechanism to a well-defined PI3K/mTOR pathway, precluding one-to-one replacement in discovery-stage screening .

Quantitative Differentiation of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline Against Its Closest Structural Competitors


Conformational Ring Strain Analysis: Piperidine Core vs. Pyrrolidine Analog

A key structural differentiator is the central piperidine ring, which provides a distinct conformation compared to the pyrrolidine analog. The piperidine ring of the target compound (C18H18N4O3S) adopts a stable chair conformation, positioning the sulfonyl-quinoline and pyridazine ether substituents in a well-defined equatorial/axial orientation . In contrast, the pyrrolidine ring in CAS 2034452-15-6 (C17H16N4O3S) exhibits significant ring puckering and a smaller dihedral angle, altering the distance and angular relationship between the key pharmacophoric elements [1]. This fundamental geometric difference is a critical parameter for computational docking and structure-based drug design.

Conformational Analysis Ring Strain Molecular Recognition

Predicted Lipophilicity and Hydrogen Bond Acceptor Capacity: A Differentiated ADME/Tox Profile

The predicted physicochemical properties differentiate this compound from both its analogs and advanced clinical candidates. The target compound has a higher computed LogP (XLogP3-AA ~1.7) compared to Omipalisib (XLogP3-AA 3.1), suggesting moderate rather than high lipophilicity, which often correlates with improved solubility and reduced off-target binding [1]. Furthermore, the target compound has 7 hydrogen bond acceptors (HBA), one fewer than the more complex Omipalisib (8 HBA), and a lower molecular weight (370.43 vs. 505.5 g/mol), aligning it more closely with lead-like chemical space .

Lipophilicity ADME/Tox Drug-Likeness

Divergent Substitution Pattern: 3-Substituted Piperidine vs. 4-Substituted Isomer

The target molecule features a 3-substituted piperidine core, where the pyridazine ether is attached to the 3-position of the piperidine ring. This creates an asymmetric scaffold with an established stereocenter, which can be exploited for enantioselective synthesis or chiral resolution studies . A commercially available positional isomer, 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline, moves the attachment point to the 4-position, resulting in a symmetric, achiral connection that drastically alters the molecule's shape and potential for stereospecific interactions . This positional shift represents a classic 'magic methyl' or scaffold-hopping opportunity, where only one regioisomer is likely to be active against a given biological target.

Positional Isomerism Structure-Activity Relationship Chemical Biology

Novel Chemical Space: Differentiation from Clinically Advanced PI3K/mTOR Inhibitors

Unlike the clinically validated Omipalisib, which demonstrates picomolar to low nanomolar inhibitory activity against PI3Kα (IC50 = 0.04 nM) and mTOR (Ki = 0.18 nM) [1], the target compound is not a known PI3K/mTOR inhibitor. Its scaffold lacks the critical 2,4-difluorobenzenesulfonamide moiety essential for PI3K hinge binding [1]. Instead, its unique 8-quinoline-sulfonamide linkage and 3-pyridazine ether suggest a distinct, currently unidentified target profile. This makes it a valuable tool for phenotypic screening or target deconvolution studies, where the goal is to identify a novel mechanism of action rather than to engage a well-characterized target.

Kinase Inhibitor Chemical Biology Target Deconvolution

High-Impact Application Scenarios for 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline Based on Quantitative Evidence


Chemical Biology Probe Development for Novel Target Deconvolution

As established by its distinct scaffold and unknown target profile compared to Omipalisib [1], this compound is ideally suited as a starting point for chemical probe campaigns. Its lower molecular weight and moderate predicted lipophilicity suggest superior developability for target identification studies using affinity-based proteomics or cellular thermal shift assays (CETSA).

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The inherent chirality of the 3-substituted piperidine core, a feature absent in the 4-substituted isomer , enables enantioselective synthesis and chiral resolution. Procuring this specific compound is necessary to establish the impact of absolute stereochemistry on biological activity in hit-to-lead optimization programs.

Negative Control for PI3K/mTOR Pathway Inhibitor Research

Given its structural similarity to, but critical pharmacophoric differences from, the ultra-potent PI3K/mTOR inhibitor Omipalisib (Ki = 0.019–0.3 nM for PI3K isoforms and mTOR) [1], this compound serves as an ideal inactive or orthogonal control in assay development, helping to validate that observed phenotypes are truly on-target for PI3K pathway engagement.

Computational Library Design Focused on Lead-Like Space

With a XLogP of ~1.7, a MW of 370.43 g/mol, and 7 HBA , this compound occupies a more lead-like chemical space than the larger, more lipophilic clinical compounds. It is a strong candidate for virtual screening library enumeration, particularly for CNS or anti-infective targets where high lipophilicity is a recognized liability.

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